
Hematoporphyrin
Overview
Description
Hematoporphyrin is a porphyrin derivative derived from hemoglobin, first isolated in 1841 by H. Scherer . It exhibits unique photochemical properties, including fluorescence and photosensitizing capabilities, which were later exploited for tumor detection and photodynamic therapy (PDT). This compound derivative (HPD), a mixture of porphyrin oligomers and esters synthesized by acetylation and hydrolysis of this compound, became the first clinically approved photosensitizer (marketed as Photofrin®) . HPD selectively accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect, enabling targeted PDT .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hemoporfin is synthesized through a series of chemical reactions involving porphyrin derivatives. The synthesis typically involves the methylation of hematoporphyrin to produce this compound monomethyl ether. The reaction conditions include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of hemoporfin involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to maintain consistent quality and yield. The final product is purified using techniques such as high-performance liquid chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Hemoporfin undergoes various chemical reactions, including:
Oxidation: Hemoporfin can be oxidized to form different derivatives, which may have varying degrees of photosensitivity.
Reduction: Reduction reactions can modify the structure of hemoporfin, potentially altering its therapeutic properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with hemoporfin include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride are used to modify hemoporfin.
Solvents: Organic solvents like methanol and dichloromethane are frequently used in these reactions.
Major Products: The major products formed from these reactions include various derivatives of hemoporfin, each with unique properties that can be tailored for specific therapeutic applications .
Scientific Research Applications
Photodynamic Therapy (PDT)
Overview : Photodynamic therapy utilizes photosensitizers like hematoporphyrin to induce cell death upon light activation. The process involves the absorption of light by the photosensitizer, leading to the generation of reactive oxygen species that can damage cellular components.
Clinical Applications :
- Cancer Treatment : this compound derivatives have been employed in the treatment of various cancers, including lung, esophageal, gastric, and skin cancers. A notable study demonstrated that this compound derivative (HpD) effectively reduced tumor viability in esophageal squamous cell carcinoma by downregulating the PI3K/AKT/mTOR signaling pathway .
Cancer Type | Photosensitizer | Study Reference |
---|---|---|
Lung Cancer | This compound derivative | |
Esophageal Cancer | This compound derivative | |
Skin Cancer | Photofrin II | |
Gastric Cancer | This compound derivative |
- Mechanism of Action : The efficacy of this compound in PDT is attributed to its strong absorption properties and high quantum yield for singlet oxygen production, which is critical for inducing cytotoxic effects on tumor cells .
Treatment of Port-Wine Stains
Overview : this compound monomethyl ether (HMME) has shown promising results in treating port-wine stains, a type of vascular malformation.
Clinical Findings : A study involving adult patients treated with HMME-PDT reported significant improvements in the appearance of port-wine stains after multiple treatment sessions. The study highlighted that 10.77% of patients achieved excellent results, while 64.62% showed fair efficacy after two sessions .
Treatment Sessions | Efficacy Rate | Patient Demographics |
---|---|---|
2 | Excellent: 10.77% | Adult patients with port-wine stains |
2 | Fair: 64.62% | Adult patients with port-wine stains |
Research on Drug Delivery Systems
This compound derivatives are also being researched for their potential in drug delivery systems, particularly in ocular therapies. Studies suggest that these compounds can enhance the bioavailability of therapeutic agents through targeted delivery mechanisms .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Case Study on Lung Cancer : In a trial involving patients with early-stage lung cancer treated with photoradiation therapy using this compound derivative, significant tumor reduction was observed .
- Port-Wine Stain Treatment Case Study : Four patients with port-wine stains underwent HMME-PDT and reported substantial improvement after two to three treatment sessions, showcasing its efficacy as a non-invasive treatment option .
Mechanism of Action
Hemoporfin exerts its effects through a process known as photodynamic therapy. Upon administration, hemoporfin accumulates in the target tissues, such as ectatic capillaries in port-wine stains. When exposed to specific wavelengths of light, hemoporfin becomes activated and generates reactive oxygen species. These reactive oxygen species cause damage to the target cells, leading to their destruction. The molecular targets and pathways involved include the induction of oxidative stress and the activation of apoptotic pathways .
Comparison with Similar Compounds
Hematoporphyrin Derivatives (HPD) vs. This compound Di-Ethers
Key Findings:
- Synthesis and Hydrophobicity : Di-ethers of this compound (e.g., dimethyl-, diethyl-, dipropyl-ethers) were synthesized to mimic HPD’s tumor-localizing fraction. These ethers exhibit chromatographic behavior similar to HPD but with reduced polarity, enhancing cellular uptake and retention .
- Photosensitizing Efficiency : Di-iso-butyl ether demonstrated a 10-fold higher photodynamic efficacy than HPD and Photofrin II in vitro, attributed to reduced aggregation and improved membrane permeability .
- Retention in Cells : While HPD components are readily washed out by serum, di-ethers like dicyclohexyl ether retained 50% of cellular uptake after serum incubation, compared to 14% for Photofrin II .
Protoporphyrin IX and Hydroxyethylvinyldeuteroporphyrin
Key Findings:
- Cytochrome c Oxidase Inhibition : Protoporphyrin IX showed weak inhibition of mitochondrial cytochrome c oxidase compared to HPD and hydroxyethylvinyldeuteroporphyrin, which caused significant enzyme inactivation under light exposure .
- Tumor Localization : Protoporphyrin IX’s hydrophilic nature limits its tumor retention, whereas HPD’s hydrophobic components persist in tumors for >48 hours .
Chlorophyll-Derived Sensitizers (e.g., HPPH)
Key Findings:
- Reduced Phototoxicity : HPPH, a chlorophyll-α derivative, retains tumor-localizing efficacy but reduces skin phototoxicity by 70% compared to HPD, making it a promising candidate in Phase I/II trials .
- Structural Advantage : Chlorin esters in HPPH absorb light >600 nm, enhancing tissue penetration and singlet oxygen yield .
Ether-Linked vs. Ester-Linked this compound Derivatives
Key Findings:
Biological Activity
Hematoporphyrin, a derivative of porphyrin, has garnered significant attention for its biological activities, particularly in the field of photodynamic therapy (PDT) for cancer treatment. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is a photosensitizing agent that can produce reactive oxygen species (ROS) upon exposure to light. This property makes it a valuable tool in PDT, where it selectively accumulates in tumor tissues and induces cell death through oxidative stress when activated by light.
- Photodynamic Activity : Upon light activation, this compound generates singlet oxygen and other ROS, leading to cellular damage and apoptosis in cancer cells. Studies have shown that this process can significantly inhibit the growth of various tumor types, including gliomas and other solid tumors .
- Cellular Uptake : The uptake of this compound by cells is influenced by its hydrophobicity, which affects its localization within cellular membranes. Research indicates that modifications to the structure of this compound derivatives can enhance their tumor-localizing capacity .
- Induction of Apoptosis : this compound has been shown to decrease mitochondrial membrane potential and activate apoptotic pathways in cancer cells. The induction of apoptosis is mediated through various signaling pathways involving microRNAs and other regulatory molecules .
In Vivo Studies
A pivotal study evaluated the in vivo biological activity of various fractions of this compound derivative (HpD) by measuring tumor necrosis depth in mice after light exposure. The results indicated that while some components like haematoporphyrin itself were inactive, the mono- and di-acetates exhibited significant activity when treated with sodium bicarbonate .
Component | Activity | Notes |
---|---|---|
Haematoporphyrin | Inactive | Does not induce necrosis |
Mono-acetate | Active | Induces necrosis upon light activation |
Di-acetate | Active | Induces necrosis upon light activation |
Case Studies
- Glioma Treatment : A study involving U251 glioma cells demonstrated that treatment with this compound under specific light conditions resulted in a dose-dependent inhibition of cell growth and enhanced immunogenicity, suggesting its potential as an adjuvant therapy in cancer vaccination strategies .
- Bacterial Inhibition : this compound has also been explored for its antimicrobial properties. Research indicated that it could effectively inhibit the growth of bacterial strains such as Staphylococcus aureus when used in conjunction with other antibiotics, showcasing its versatility beyond oncology .
Conclusions
This compound exhibits significant biological activity primarily through its role as a photosensitizer in photodynamic therapy. Its ability to induce apoptosis in cancer cells while also showing promise against bacterial infections highlights its potential as a multifaceted therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms and optimize its clinical applications.
Future Directions
Further studies focusing on:
- Optimizing Delivery Systems : Enhancing the delivery mechanisms for this compound to improve targeting efficacy.
- Combination Therapies : Investigating synergistic effects with other treatments to enhance overall therapeutic outcomes.
- Long-term Effects : Assessing the long-term safety and efficacy of this compound-based therapies in clinical settings.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying hematoporphyrin and its derivatives in biological samples?
Ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UHPLC-ESI-MS) and diode array detection (DAD) is the gold standard for separating and identifying this compound derivatives. This method resolves complex mixtures, such as this compound IX, protoporphyrin IX, and hydroxyethyl-vinyl isomers, with high sensitivity . For in vitro studies, fluorescence spectroscopy (e.g., λex = 398 nm, λem = 620 nm) can monitor this compound's photophysical properties in buffer systems .
Q. Which assays are most effective for evaluating this compound’s photodynamic activity in cancer cell lines?
- MTT assay : Measures cell viability reduction post-PDT via mitochondrial activity .
- Flow cytometry with Annexin V/PI staining : Quantifies apoptosis/necrosis ratios, critical for distinguishing early vs. late apoptosis .
- Confocal microscopy : Tracks intracellular this compound localization (e.g., membrane, cytoplasm, nucleus) over time .
- ROS detection : DCF-DA fluorescence assays correlate ROS levels with this compound accumulation kinetics .
Q. How do researchers standardize this compound concentrations for reproducible PDT studies?
this compound is typically dissolved in dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), with concentrations validated via spectrophotometry (ε = 5.6 × 10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup> at 398 nm). Dose-response curves (e.g., 10–100 nM in U87 glioma cells) ensure consistency in apoptosis induction .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound-induced apoptosis in glioma cells?
PDT with this compound triggers mitochondrial-dependent apoptosis via:
- ROS-mediated pathways : Singlet oxygen (¹O2) disrupts mitochondrial membrane potential, releasing cytochrome c and activating caspase-9/-3 .
- Bcl-2/Bax regulation : Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .
- NF-κB signaling : Increased NF-κB and TNF-α expression amplifies apoptotic cascades . Conflicting data exist on the dominance of necrosis vs. apoptosis, depending on this compound incubation time and light dosage .
Q. How does this compound aggregation affect its photodynamic efficacy?
Aggregation in aqueous solutions reduces singlet oxygen (¹O2) quantum yield (ΦΔ = 0.12 for dimers vs. 0.74 for monomers). Monomers exhibit superior photodynamic activity due to higher ¹O2 generation, validated via time-resolved luminescence and oxygen consumption assays . Researchers must account for solvent polarity and concentration-dependent dimerization in experimental design.
Q. What role do miRNAs play in this compound-PDT response?
miRNA microarray analyses in U87 glioma cells identified upregulated miRNAs (e.g., hsa-miR-21-5p, hsa-miR-205-5p) post-PDT. These miRNAs regulate apoptosis via ATP-binding cassette transporters (e.g., TAP1) and NF-κB pathways, offering targets for third-generation photosensitizer development .
Q. How can researchers address batch variability in this compound derivatives?
this compound derivative (HpD) is a complex oligomeric mixture (dimers to heptamers) with undefined composition . UHPLC-ESI-MS/MS is critical for batch characterization, resolving monomers (e.g., this compound IX) from acetylated/ether-linked oligomers . Standardized hydrolysis protocols (e.g., 0.1 M NaOH) reduce variability in preclinical studies .
Q. Methodological Challenges & Contradictions
Q. Why do studies report conflicting results on this compound’s subcellular localization?
Localization varies by cell type and incubation time. In KB oral cancer cells, this compound initially localizes to membranes, then penetrates nuclei at later stages, correlating with necrosis-to-apoptosis transition . In contrast, glioma studies emphasize mitochondrial targeting . Discrepancies highlight the need for time-resolved confocal imaging in experimental protocols.
Q. What analytical limitations exist in studying this compound’s oligomeric structure?
Traditional mass spectrometry struggles to resolve ether-linked oligomers. Advanced tandem MS/MS with collision-induced dissociation (CID) improves structural elucidation but requires high-purity samples . Nuclear magnetic resonance (NMR) is limited by porphyrin’s paramagnetic properties, though <sup>1</sup>H NMR can identify β-diketone modifications in synthetic analogs .
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKRXESVMDBTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030645, DTXSID00864508 | |
Record name | Hematoporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14459-29-1, 136752-88-0 | |
Record name | Hematoporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Photosan 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136752880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEMATOPORPHYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084 | |
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Record name | HEMATOPORPHYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hematoporphyrin | |
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Record name | Haematoporphyrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEMATOPORPHYRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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